Orthogonal Protection: Differential Lability Enables Sequential Deprotection
H-Glu(OtBu)-OMe.HCl provides a clear orthogonality advantage over unprotected or singly protected glutamic acid analogs. The tert-butyl ester is labile to mild acid (e.g., TFA), while the methyl ester is stable under these conditions but labile to base. In contrast, a comparator like H-Glu(OMe)-OtBu.HCl (CAS 34582-33-7) has the opposite protection (α-OtBu, γ-OMe), which presents a different selectivity profile. This differential stability allows for controlled, sequential deprotection, a critical requirement for complex multi-step peptide syntheses. [1]
| Evidence Dimension | Differential Lability of Ester Protecting Groups |
|---|---|
| Target Compound Data | Side-chain (γ) OtBu: Acid-labile (cleaved by TFA). α-OMe: Base-labile (cleaved by NaOH). [2] |
| Comparator Or Baseline | H-Glu(OMe)-OtBu.HCl (α-OtBu, γ-OMe): Reverse selectivity profile. |
| Quantified Difference | Not applicable (qualitative selectivity difference). |
| Conditions | Standard Fmoc/tBu SPPS protocols; TFA for global deprotection, piperidine for Fmoc removal. |
Why This Matters
This specific pattern is critical for syntheses where the side-chain carboxyl must be unmasked after α-carboxyl coupling, a common requirement in building branched peptides or conjugates.
- [1] nbinno. Understanding the Chemical Properties of H-Glu(OtBu)-OMe·HCl for Synthesis. Details orthogonal stability of protecting groups. View Source
- [2] Myskinrecipes. H-D-Glu(OMe)-OtBu·HCl Product Description. Describes selective deprotection of tert-butyl vs. methyl esters. View Source
